molecular formula C7H8N2O2S B13215265 2-((Methylthio)methyl)pyrimidine-4-carboxylic acid

2-((Methylthio)methyl)pyrimidine-4-carboxylic acid

Cat. No.: B13215265
M. Wt: 184.22 g/mol
InChI Key: IWIUXZRDPNLMBB-UHFFFAOYSA-N
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Description

2-((Methylthio)methyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a methylthio group attached to the second carbon and a carboxylic acid group at the fourth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylthio)methyl)pyrimidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((Methylthio)methyl)pyrimidine-4-carboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different substituents replacing the methylthio group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((Methylthio)methyl)pyrimidine-4-carboxylic acid is not well-documented. its derivatives are known to interact with various molecular targets, such as enzymes and receptors, leading to biological effects. For example, some pyrimidine derivatives inhibit enzymes involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Methylthio)methyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

2-(methylsulfanylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O2S/c1-12-4-6-8-3-2-5(9-6)7(10)11/h2-3H,4H2,1H3,(H,10,11)

InChI Key

IWIUXZRDPNLMBB-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

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